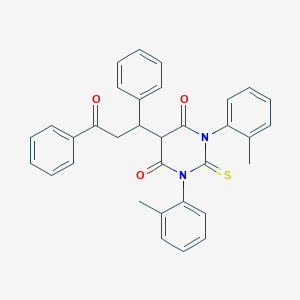
Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione, also known as DTT or Dithiothreitol, is a reducing agent commonly used in biochemistry and molecular biology. DTT is a small molecule that can break apart disulfide bonds between cysteine residues in proteins and peptides, allowing for the study of protein structure and function.
作用機序
Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione works by breaking apart disulfide bonds between cysteine residues in proteins and peptides. This occurs through the addition of two electrons to the disulfide bond, which reduces it to two sulfhydryl (SH) groups. This reaction is reversible, and the disulfide bond can be re-formed by the addition of an oxidizing agent.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on its own. However, it can affect the structure and function of proteins and peptides by breaking apart disulfide bonds. This can be both advantageous and limiting for lab experiments, as discussed below.
実験室実験の利点と制限
The ability of Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione to break apart disulfide bonds in proteins and peptides is advantageous for many lab experiments. For example, it can be used to study the structure and function of proteins, as well as to prepare protein samples for electrophoresis. However, the reversible nature of the reaction means that disulfide bonds can reform, which can be limiting for certain experiments. Additionally, this compound can react with other molecules in the sample, which can interfere with downstream applications.
将来の方向性
There are several future directions for the use of Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione in scientific research. One area of interest is the development of new reducing agents that are more specific and less reactive than this compound. Additionally, this compound could be used in combination with other reducing agents to achieve specific effects on protein structure and function. Finally, the use of this compound in the preparation of protein samples for mass spectrometry could be further optimized to improve the accuracy and sensitivity of the technique.
合成法
Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione can be synthesized by the reaction of thionyl chloride with 2,6-dimethylphenol to form 2,6-dimethylphenyl chlorothionoformate. This intermediate is then reacted with 1,3-diphenyl-3-oxopropylamine to form the corresponding amide. Finally, the amide is reduced with sodium borohydride to yield this compound.
科学的研究の応用
Hexahydro-1,3-bis(2-methylphenyl)-5-(1,3-diphenyl-3-oxopropyl)-2-thioxopyrimidine-4,6-dione is commonly used in biochemistry and molecular biology research to reduce disulfide bonds in proteins and peptides. This allows for the study of protein structure and function, as well as the ability to manipulate the protein for various applications. This compound is also used in the preparation of protein samples for electrophoresis, as it can break apart disulfide bonds that may interfere with protein separation.
特性
分子式 |
C33H28N2O3S |
|---|---|
分子量 |
532.7 g/mol |
IUPAC名 |
1,3-bis(2-methylphenyl)-5-(3-oxo-1,3-diphenylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C33H28N2O3S/c1-22-13-9-11-19-27(22)34-31(37)30(32(38)35(33(34)39)28-20-12-10-14-23(28)2)26(24-15-5-3-6-16-24)21-29(36)25-17-7-4-8-18-25/h3-20,26,30H,21H2,1-2H3 |
InChIキー |
KNEBXEYAJYAASY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=CC=CC=C3C)C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=CC=CC=C3C)C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283888.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283891.png)
![6-Amino-4-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283892.png)
![6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283894.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283896.png)
![6-Amino-3-(4-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283898.png)
![2-Methylpropyl 4-({5-[6-amino-3-(biphenyl-4-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B283899.png)
![6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283900.png)
![6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283903.png)
![6-Amino-3-(4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283904.png)
![6-Amino-4-(2-methylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283905.png)
![6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283906.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
